molecular formula C18H11Br3ClN3O2 B5521708 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No. B5521708
M. Wt: 576.5 g/mol
InChI Key: HYNNJRPPWDHJAO-LIMNOBDPSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves condensation reactions, where components like quinoline derivatives and acetohydrazide are combined in the presence of suitable solvents and conditions. For example, a Schiff-base was synthesized by condensing 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in a methanol solution, indicating a method that might be relevant for synthesizing compounds with similar structures (Li Jia-ming, 2009).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques like X-ray diffraction, which reveals details about the arrangement of atoms and the geometry of the molecule. For instance, an acetohydrazide Schiff-base compound was characterized to belong to the orthorhombic space group, providing insights into the potential structure of similar compounds (Li Jia-ming, 2009).

Scientific Research Applications

Chemosensor Applications

  • Dual-functional Chemosensor : N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide derivatives have been used as dual-functional chemosensors. For instance, (E)-N-((8-Hydroxy-1,2,3,5,6,7-hexahydropyrido-[3,2,1-ij]-quinolin-9-yl)methylene)-4-tert-butyl-benzhydrazide, a related compound, acts as a spectrophotometric sensor for Cu2+ and a fluorogenic sensor for Al3+ in aqueous conditions (Yang et al., 2015).

Synthesis and Characterization

  • Synthetic Procedures and Characterization : The synthesis of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide derivatives involves various chemical processes. One example is the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, which involves condensation and intramolecular cyclization (Saeed et al., 2014).

Nonlinear Optical Properties

  • Nonlinear Optical Applications : Compounds related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide have been studied for their nonlinear optical properties. These include hydrazones like 2-(4-methylphenoxy)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide, which exhibited potential for applications in optical devices like limiters and switches (Naseema et al., 2010).

Fluorescence Sensing

  • Fluorescence Sensing of Metal Ions : N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide and its derivatives can act as fluorescent probes for metal ions. A related compound, N-((quinolin-8-yl)methylene)acetohydrazide, has been used as a fluorescent sensor for Zn2+ in aqueous media, demonstrating high selectivity and sensitivity (Wu et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide derivatives have shown effectiveness as corrosion inhibitors. For instance, N′-[(1Z)-phenylmethylene]-2-(quinolin-8-yloxy) acetohydrazide and its derivatives effectively inhibited corrosion in mild steel in acidic conditions (Yadav et al., 2015).

Antimicrobial Properties

  • Antimicrobial Activities : Certain derivatives of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide have been synthesized and evaluated for their antimicrobial properties, showing potential in the development of new antibacterial and antifungal agents (Fuloria et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s impossible to provide a mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows bioactivity, or materials science if the compound has interesting physical properties .

properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br3ClN3O2/c19-12-6-13(20)17(14(21)7-12)27-9-16(26)25-23-8-11-5-10-3-1-2-4-15(10)24-18(11)22/h1-8H,9H2,(H,25,26)/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNNJRPPWDHJAO-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br3ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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